1-(2,3-difluorophenyl)-1H-pyrrole-2,5-dione
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Description
1-(2,3-Difluorophenyl)-1H-pyrrole-2,5-dione, also known as 2,3-difluorobenzaldehyde, is a derivative of pyrrole and is a compound of great interest to scientists due to its wide range of applications in chemistry, biochemistry, and medicine. It is a colorless solid that has a pleasant odor and is soluble in organic solvents. The structure of the compound is shown in Figure 1. Its synthesis has been studied extensively and it has been used in the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other industrial compounds.
Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been investigated for their inhibitive action against the corrosion of carbon steel in hydrochloric acid medium. These compounds, including derivatives like 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have shown good corrosion inhibition efficiencies, which increase with inhibitor concentration. The adsorption of these molecules on the steel surface is mainly controlled by a chemisorption process, as evidenced by thermodynamic data and XPS analysis (Zarrouk et al., 2015).
Organic Electronics
The incorporation of 1H-pyrrole-2,5-dione derivatives into the design of organic solar cells and other electronic devices has been explored due to their promising optoelectronic properties. For instance, a bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptor, which utilized diketopyrrolopyrrole as terminal functionalities, demonstrated high optical absorption, good solubility, thermal stability, and encouraging efficiency when paired with an archetypal electron donor (Gupta et al., 2017).
Photoluminescence and Electronic Applications
New photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized, showing strong photoluminescence and higher photochemical stability. These properties render the compounds suitable for electronic applications, providing an opportunity for the development of new materials for optoelectronic devices (Beyerlein & Tieke, 2000).
Properties
IUPAC Name |
1-(2,3-difluorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(13)15/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRURCHJKAAOYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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